molecular formula C72H147O4P B12685225 Tritetracosyl phosphate CAS No. 64131-08-4

Tritetracosyl phosphate

Cat. No.: B12685225
CAS No.: 64131-08-4
M. Wt: 1107.9 g/mol
InChI Key: IZUKFCFQFALNAF-UHFFFAOYSA-N
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Description

Tritetracosyl phosphate is an organic compound belonging to the class of phosphates It is characterized by the presence of a phosphate group bonded to four tetracosyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tritetracosyl phosphate typically involves the reaction of tetracosanol with phosphorus oxychloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process involves the continuous addition of tetracosanol and phosphorus oxychloride, followed by the removal of by-products and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Tritetracosyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.

    Reduction: Under specific conditions, this compound can be reduced to form lower oxidation state phosphates.

    Substitution: The tetracosyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium alkoxides or amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Higher oxidation state phosphates.

    Reduction: Lower oxidation state phosphates.

    Substitution: Phosphates with different alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, tritetracosyl phosphate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable in the development of new compounds.

Biology

In biological research, this compound is studied for its potential role in cellular processes. It is used in experiments to understand the interactions between phosphates and biological molecules, such as proteins and nucleic acids.

Medicine

This compound has potential applications in medicine, particularly in drug delivery systems. Its ability to form stable complexes with various drugs makes it a promising candidate for targeted drug delivery.

Industry

In the industrial sector, this compound is used as an additive in lubricants and as a flame retardant

Mechanism of Action

The mechanism of action of tritetracosyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form strong bonds with metal ions and other positively charged species, influencing various biochemical pathways. The tetracosyl groups provide hydrophobic interactions, which can affect the solubility and distribution of the compound in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Triphenyl phosphate: An organophosphate compound used as a flame retardant and plasticizer.

    Tricresyl phosphate: Another organophosphate used in lubricants and as a flame retardant.

Uniqueness

Tritetracosyl phosphate is unique due to its long tetracosyl chains, which impart distinct physical and chemical properties. These long chains enhance its hydrophobicity and stability, making it suitable for specific applications where other phosphates may not be effective.

Properties

CAS No.

64131-08-4

Molecular Formula

C72H147O4P

Molecular Weight

1107.9 g/mol

IUPAC Name

tritetracosyl phosphate

InChI

InChI=1S/C72H147O4P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-67-70-74-77(73,75-71-68-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)76-72-69-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-72H2,1-3H3

InChI Key

IZUKFCFQFALNAF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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